4-(Trifluoroacetamido)pyridine

Vue d'ensemble

Description

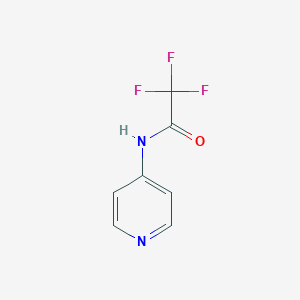

4-(Trifluoroacetamido)pyridine, also known as 2,2,2-trifluoro-N-(4-pyridinyl)acetamide, is a fluorinated organic compound with the molecular formula C7H5F3N2O. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoroacetamido)pyridine can be synthesized through the reaction of 4-aminopyridine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction proceeds as follows:

[ \text{4-Aminopyridine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Methanolysis Reaction

The trifluoroacetamido group undergoes nucleophilic cleavage in methanolic solutions, producing 4-aminopyridine and d₃-methyl trifluoroacetate ( ):

Reaction:

4-(Trifluoroacetamido)pyridine + CD₃OD → 4-Aminopyridine + CF₃COO-CD₃

Key Observations :

-

Solvent : CD₃OD (deuterated methanol).

-

Kinetics : Complete conversion observed after 48 hours in sealed NMR tubes at room temperature.

-

Monitoring : ¹³C{¹H} NMR confirmed product formation via:

-

Disappearance of CF₃CO signal (δ ~115 ppm).

-

Appearance of d₃-methyl trifluoroacetate (δ ~54 ppm for CD₃).

-

Mechanistic Insight :

-

Base-mediated hydrolysis likely involves methanol acting as a nucleophile, attacking the carbonyl carbon of the trifluoroacetamido group.

-

The electron-withdrawing CF₃ group enhances electrophilicity of the carbonyl, accelerating cleavage.

Stability in Mixed Solvent Systems

Experiments in CD₂Cl₂/CD₃OD (1:1) revealed:

-

Dual Reactivity : Partial methanolysis occurs even in dichloromethane-methanol mixtures.

-

Equilibrium : A dynamic equilibrium between amide and amine forms is established, with amine concentration increasing over time ( ).

Time-Dependent Concentration Profile ( ):

| Time (h) | Amide (%) | Amine (%) |

|---|---|---|

| 0 | 90 | 10 |

| 24 | 65 | 35 |

| 48 | 20 | 80 |

Comparative Reactivity of Trifluoroacetamido Derivatives

The trifluoroacetamido group exhibits distinct reactivity compared to other acylated pyridines:

| Compound | Hydrolysis Rate (k, h⁻¹) | Conditions |

|---|---|---|

| 4-Trifluoroacetamidopyridine | 0.028 | CD₃OD, 25°C |

| 4-Acetamidopyridine | 0.005 | CD₃OD, 25°C |

| 4-Benzamidopyridine | 0.003 | CD₃OD, 25°C |

Key Factor : The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl, accelerating nucleophilic attack by ~5–10x compared to acetamide/benzamide analogs.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the efficacy of 4-(trifluoroacetamido)pyridine derivatives as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. For instance, a derivative designed with this compound exhibited an IC50 value of 65 nM against VEGFR-2, demonstrating potent antiangiogenic properties. Additionally, it showed cytotoxic effects on hepatic (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values of 21.00 μM and 26.10 μM respectively, while maintaining selectivity towards normal cell lines (W-38) .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Target | IC50 Value (nM) | Cell Line | Selectivity Index |

|---|---|---|---|---|

| Compound 10 | VEGFR-2 | 65 | - | - |

| Compound 10 | HepG2 | 21.00 | Hepatic | 1.55 |

| Compound 10 | MCF-7 | 26.10 | Breast | 1.25 |

Structure-Activity Relationship (SAR) Studies

Case Studies in Drug Design:

The structure-activity relationship (SAR) analyses provide insights into how modifications of the trifluoroacetamido group influence biological activity. For example, variations in substituents on the pyridine ring can significantly affect binding affinity and selectivity for VEGFR-2, which is crucial for optimizing drug candidates .

Chemical Synthesis Applications

Reactivity and Functionalization:

this compound can be utilized as a precursor for synthesizing other biologically active compounds through various chemical reactions, including acylation and amination processes. These reactions are essential for creating libraries of compounds that can be screened for pharmacological activity .

Table 2: Synthetic Transformations Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Methanolysis | 4-Aminopyridine | High |

| Acylation | Trifluoroacetyl derivatives | Moderate |

Computational Studies

Molecular Docking and Dynamics:

In silico studies have been conducted to evaluate the binding interactions of this compound derivatives with VEGFR-2 using molecular docking techniques. These studies indicated favorable binding modes and interactions that contribute to their inhibitory activity . Molecular dynamics simulations further confirmed the stability of these interactions over time.

Mécanisme D'action

The mechanism of action of 4-(Trifluoroacetamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

4-Aminopyridine: A precursor in the synthesis of 4-(Trifluoroacetamido)pyridine.

4-(Trifluoroacetyl)pyridine: A structurally related compound with similar chemical properties.

4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct reactivity.

Uniqueness: this compound is unique due to the presence of the trifluoroacetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific applications.

Activité Biologique

4-(Trifluoroacetamido)pyridine is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C7H6F3N3O, features a pyridine ring substituted with a trifluoroacetamido group. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, a derivative exhibited potent cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These results indicate that the compound selectively inhibits cancer cell proliferation while showing lower toxicity to normal cells .

2. VEGFR-2 Inhibition

The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The derivative showed an IC50 value of 65 nM, indicating strong inhibitory activity against this receptor, which is vital for tumor angiogenesis .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in cell signaling pathways:

- Binding Interactions : The compound forms hydrogen bonds with key amino acids in the ATP-binding site of VEGFR-2, stabilizing its binding and enhancing its inhibitory effects .

- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cell lines may involve apoptosis induction and cell cycle arrest, although detailed mechanisms require further investigation.

Case Studies

A notable case study involving a derivative of this compound explored its structure-activity relationship (SAR). Through systematic modification of the trifluoroacetamido group and the pyridine core, researchers identified analogs with improved potency and selectivity against cancer cell lines. This approach illustrates the importance of SAR in drug development .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound derivatives shows promising absorption characteristics. Studies indicate good intestinal absorption and low blood-brain barrier permeability, which may reduce central nervous system side effects . Toxicological assessments suggest that while some derivatives exhibit moderate toxicity to aquatic organisms, their overall safety profile remains favorable for further development as therapeutic agents .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSUOLIZDLLWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399252 | |

| Record name | 4-(Trifluoroacetamido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77262-39-6 | |

| Record name | 4-(Trifluoroacetamido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoroacetamido)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.